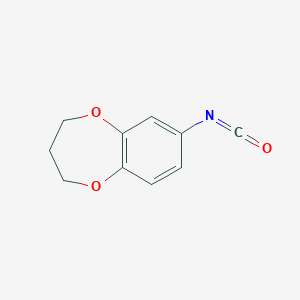

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate

Vue d'ensemble

Description

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate: is a chemical compound that belongs to the class of benzodioxepins This compound is characterized by the presence of an isocyanate group attached to the benzodioxepin ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate typically involves the reaction of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:

Starting Material: 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Reagent: Phosgene (COCl2) or a phosgene equivalent

Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures (0-5°C) to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of phosgene.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates.

Substitution Reactions: The compound can undergo substitution reactions where the isocyanate group is replaced by other functional groups.

Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols

Solvents: Dichloromethane, chloroform, and toluene

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent moisture interference.

Major Products:

Ureas: Formed by the reaction with amines

Carbamates: Formed by the reaction with alcohols

Thiocarbamates: Formed by the reaction with thiols

Applications De Recherche Scientifique

Chemical Synthesis

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate is primarily utilized as an intermediate in organic synthesis. Its isocyanate functional group allows for the formation of ureas and carbamates, which are important in various chemical reactions.

Case Study: Synthesis of Ureas

In a study published in Synthetic Communications, researchers demonstrated the use of this compound in synthesizing substituted ureas. The reaction involved treating the isocyanate with amines under mild conditions, resulting in high yields of the desired products .

Pharmaceutical Applications

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds suggests that it may exhibit pharmacological properties.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives showed significant cytotoxic activity against various cancer cell lines, making them candidates for further development as anticancer agents .

Material Science

The unique properties of this compound make it useful in the field of material science, particularly in the synthesis of polymers and coatings.

Case Study: Polymer Synthesis

Research conducted on the use of this compound in polymer chemistry revealed its effectiveness as a building block for synthesizing polyurethanes. The incorporation of this compound into polymer chains resulted in materials with enhanced thermal stability and mechanical properties .

Table 1: Summary of Applications

| Application Area | Description | Reference |

|---|---|---|

| Chemical Synthesis | Intermediate for urea synthesis | |

| Pharmaceutical | Potential anticancer agents | |

| Material Science | Building block for polyurethanes |

Table 2: Case Study Results

Mécanisme D'action

The mechanism of action of 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate is primarily based on the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This modification can alter the function of the target molecules, resulting in various biological effects. The compound’s ability to form stable urea and carbamate linkages is crucial for its biological activity.

Comparaison Avec Des Composés Similaires

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: The parent amine compound, which lacks the isocyanate group.

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl carbamate: A derivative formed by the reaction of the isocyanate with an alcohol.

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl thiocarbamate: A derivative formed by the reaction of the isocyanate with a thiol.

Uniqueness: 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate is unique due to the presence of the highly reactive isocyanate group, which imparts distinct chemical reactivity and biological activity. This reactivity allows for the formation of a wide range of derivatives with diverse applications in chemistry, biology, and industry.

Activité Biologique

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate (CAS No. 368869-87-8) is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzodioxepin core with an isocyanate functional group. The molecular formula is with a molecular weight of approximately 191.18 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| Storage Temperature | -20°C |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of benzodioxepins have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study published in Journal of Medicinal Chemistry, a related compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines. This suggests that this compound could potentially exhibit similar activity .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Isocyanates are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Research Findings:

A comparative study highlighted that certain isocyanate derivatives reduced levels of pro-inflammatory cytokines in vitro. This suggests that this compound may also possess anti-inflammatory properties worth exploring further .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects associated with benzodioxepin derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis.

Case Study:

In a neurobiology study, a related compound was found to enhance neuronal survival in models of neurodegeneration by modulating apoptotic pathways and reducing oxidative damage .

Toxicological Profile

Understanding the toxicological profile of this compound is crucial for its application in pharmaceuticals. Preliminary assessments suggest moderate toxicity levels; however, detailed studies are required to establish safety profiles for human exposure.

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Moderate |

| Skin Irritation | Not assessed |

| Eye Irritation | Not assessed |

Propriétés

IUPAC Name |

7-isocyanato-3,4-dihydro-2H-1,5-benzodioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-7-11-8-2-3-9-10(6-8)14-5-1-4-13-9/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCMKSIKRPVTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)N=C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380038 | |

| Record name | 7-Isocyanato-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-87-8 | |

| Record name | 7-Isocyanato-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.